Methyl 3-amino-3-(5-bromopyridin-3-yl)propanoate
Description
Properties
IUPAC Name |
methyl 3-amino-3-(5-bromopyridin-3-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-14-9(13)3-8(11)6-2-7(10)5-12-4-6/h2,4-5,8H,3,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWDQFLIXWPHMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=CN=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-(5-bromopyridin-3-yl)propanoate typically involves the reaction of 5-bromopyridine-3-carboxylic acid with methylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(5-bromopyridin-3-yl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions produce N-oxides and amines, respectively .
Scientific Research Applications
Methyl 3-amino-3-(5-bromopyridin-3-yl)propanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-(5-bromopyridin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The following table highlights key structural and physicochemical differences between the target compound and its analogues:
Key Research Findings
a) Impact of Halogen Substituents
- Bromine vs. Fluorine: The 5-bromo group in the target compound provides a larger atomic radius and higher polarizability compared to fluorine.
- Fluorinated Analogues: Compounds like Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride exhibit improved metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation, a trait leveraged in drug design .
b) Ester vs. Carboxylic Acid Functionality
- The methyl ester in the target compound enhances lipophilicity, favoring membrane permeability in biological assays. In contrast, 3-(5-bromopyridin-3-yl)propanoic acid’s carboxylic acid group increases hydrophilicity, making it less suitable for passive diffusion but more reactive in ionic interactions .
c) Amino Group Modifications
- The unprotected amino group in the target compound allows for direct functionalization, whereas analogues like methyl 2-(di-tert-butoxycarbonyl)amino-3-(5-hydroxypyridin-2-yl)propanoate () use Boc-protected amines, which require deprotection steps in synthesis .
Biological Activity
Methyl 3-amino-3-(5-bromopyridin-3-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound features a brominated pyridine ring, which is crucial for its biological interactions. The presence of the amino group enhances its solubility and reactivity, making it a suitable candidate for various biochemical applications.
The biological activity of this compound primarily involves its role as a ligand in biochemical assays. It is known to interact with specific proteins or enzymes, modulating their activity. The bromine atom in the pyridine ring significantly influences its binding affinity and specificity to molecular targets.
Biological Activities
-
Anticancer Activity :
- In vitro studies have shown that this compound exhibits potent cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value of 0.051 µM against the BxPC-3 pancreatic cancer cell line, indicating strong antiproliferative properties .
- Comparative studies with other compounds suggest that the unique structural features of this compound contribute to its enhanced activity against cancer cells while showing lower toxicity to normal cells (IC50 = 0.36 µM for WI38 fibroblasts) .
- Neuroprotective Effects :
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 Value (µM) | Description |
|---|---|---|
| BxPC-3 | 0.051 | Pancreatic adenocarcinoma |
| Panc-1 | 0.066 | Human epithelioid carcinoma |
| WI38 | 0.36 | Normal human lung fibroblasts |
Case Studies
-
Study on Antiproliferative Activity :
A study conducted on various pancreatic cancer cell lines revealed that this compound had significantly lower IC50 values compared to standard chemotherapeutics, suggesting its potential as a lead compound for drug development . -
Mechanistic Insights :
Research into the compound's mechanism revealed that it may induce apoptosis through DNA intercalation, a common pathway exploited by many anticancer agents. The flat structural fragments within the molecule are believed to facilitate this interaction, enhancing its anticancer efficacy .
Q & A
Q. Table 1: Comparison of Synthetic Conditions
| Method | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|
| Photoredox | [Ir] complex | Ethyl acetate | 91% | |
| Suzuki coupling | Pd(PPh₃)₂Cl₂ | Toluene/Water | 89.4% | |
| Microwave-assisted | None (thermal) | CH₂Cl₂ | 11.1%* | |
| *Yield drop attributed to side reactions during deprotection. |
How can researchers resolve conflicting NMR data for this compound’s regioisomers?
Level: Advanced
Methodological Answer:
Conflicting NMR signals often arise from bromopyridine regioisomers or rotameric equilibria. Strategies include:
- Variable Temperature (VT) NMR : Cooling to -20°C slows rotation, resolving split peaks for NH₂ or ester groups.
- 2D NMR (COSY, NOESY) : Correlates coupling between pyridine protons and adjacent substituents to confirm substitution patterns .
- Crystallography : Single-crystal X-ray diffraction provides definitive regiochemical assignment, though crystallization may require tert-butyl protection analogs .
What purification techniques are effective for removing brominated byproducts?
Level: Basic
Methodological Answer:
Brominated impurities (e.g., unreacted 5-bromopyridin-3-yl precursors) are common. Recommended steps:
Flash Chromatography : Use gradients of ethyl acetate/hexanes (5–50%) to separate polar byproducts .
Acid-Base Extraction : Adjust pH to 10 for aqueous-phase removal of acidic impurities while retaining the ester in organic layers .
Recrystallization : Ethanol/water mixtures (4:1) selectively precipitate the target compound.
How does steric hindrance from the 5-bromo group affect nucleophilic substitution reactions?
Level: Advanced
Methodological Answer:
The 5-bromo group on pyridine creates steric constraints, limiting access to the C3 position. Mitigation strategies:
- Protecting Groups : Tert-butyl esters (e.g., tert-butyl 3-amino-3-(1,3-dioxaindan-5-yl)propanoate) shield the amino group, enabling selective bromination .
- Microwave Activation : Enhances kinetic control, favoring substitution at less hindered sites .
- Computational Modeling : DFT calculations predict transition-state geometries to identify viable pathways .
Q. Table 2: Steric Effects on Reactivity
| Position | Accessibility | Preferred Reaction |
|---|---|---|
| C3 (NH₂) | Low | Acylation |
| C5 (Br) | High | Suzuki Coupling |
What analytical techniques validate the compound’s stability under physiological conditions?
Level: Advanced
Methodological Answer:
- HPLC-MS : Monitors degradation products in PBS buffer (pH 7.4) at 37°C over 24 hours.
- Circular Dichroism (CD) : Detects conformational changes in the amino ester moiety.
- Accelerated Stability Testing : High humidity (75% RH) and heat (40°C) assess hydrolytic susceptibility of the methyl ester .
How to address low yields in cross-coupling reactions involving the bromopyridine moiety?
Level: Basic
Methodological Answer:
Low yields often stem from catalyst poisoning or poor solubility. Solutions include:
- Ligand Screening : Bidentate ligands (e.g., XPhos) improve Pd catalyst turnover .
- Co-solvents : Add DMSO (5% v/v) to enhance boronic acid solubility in Suzuki reactions .
- Inert Atmosphere : Argon prevents oxidation of sensitive intermediates .
What computational tools predict the compound’s reactivity in novel reactions?
Level: Advanced
Methodological Answer:
- Retrosynthesis AI : Tools leveraging Reaxys/Pistachio databases propose routes via Hantzsch ester-mediated reductions or iridium-catalyzed couplings .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction trajectories.
- Density Functional Theory (DFT) : Calculates activation energies for bromine displacement pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
